molecular formula C9H13NO4S B14854966 2-Hydroxy-5-isopropoxybenzenesulfonamide

2-Hydroxy-5-isopropoxybenzenesulfonamide

Cat. No.: B14854966
M. Wt: 231.27 g/mol
InChI Key: ZPWYGNJMZGMIKV-UHFFFAOYSA-N
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Description

2-Hydroxy-5-isopropoxybenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-isopropoxybenzenesulfonamide typically involves the reaction of 2-hydroxybenzenesulfonamide with isopropyl alcohol under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the isopropoxy group. The general reaction scheme is as follows:

2-Hydroxybenzenesulfonamide+Isopropyl alcoholThis compound\text{2-Hydroxybenzenesulfonamide} + \text{Isopropyl alcohol} \rightarrow \text{this compound} 2-Hydroxybenzenesulfonamide+Isopropyl alcohol→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-isopropoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The hydroxyl and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-Hydroxy-5-isopropoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-sulfobenzoic acid: Known for its catalytic properties in organic synthesis.

    2-Hydroxybenzenesulfonamide: A precursor in the synthesis of various sulfonamide derivatives.

    5-Isopropoxybenzenesulfonamide: Similar structure but lacks the hydroxyl group.

Uniqueness

2-Hydroxy-5-isopropoxybenzenesulfonamide is unique due to the presence of both hydroxyl and isopropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

2-hydroxy-5-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C9H13NO4S/c1-6(2)14-7-3-4-8(11)9(5-7)15(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13)

InChI Key

ZPWYGNJMZGMIKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)O)S(=O)(=O)N

Origin of Product

United States

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